N-[4-Chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-(isoquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25991433-Compound-P6 is a small molecular drug that has been identified as a potential inhibitor of stress-activated protein kinase JNK2. This compound is currently in the preclinical stage and has shown promising results in various studies .
Preparation Methods
The preparation of PMID25991433-Compound-P6 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of a six-membered ring structure.
Chemical Reactions Analysis
PMID25991433-Compound-P6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .
Scientific Research Applications
PMID25991433-Compound-P6 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of stress-activated protein kinase JNK2. In biology and medicine, it has potential therapeutic applications for diseases related to the JNK2 pathway, such as cancer and neurodegenerative disorders. In industry, the compound may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PMID25991433-Compound-P6 involves the inhibition of stress-activated protein kinase JNK2. This kinase is involved in various cellular processes, including apoptosis, inflammation, and stress response. By inhibiting JNK2, the compound can modulate these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved in this mechanism include the JNK2 signaling pathway and its downstream effectors .
Comparison with Similar Compounds
PMID25991433-Compound-P6 can be compared with other similar compounds that inhibit stress-activated protein kinases. Some of these similar compounds include PMID25991433-Compound-H3 and PMID25991433-Compound-J3. While these compounds share similar mechanisms of action, PMID25991433-Compound-P6 is unique in its specific inhibition of JNK2 and its potential therapeutic applications .
Properties
CAS No. |
1239461-27-8 |
---|---|
Molecular Formula |
C17H12ClN5OS |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl]-2-isoquinolin-5-ylacetamide |
InChI |
InChI=1S/C17H12ClN5OS/c18-13-8-25-17(15(13)16-20-9-21-23-16)22-14(24)6-10-2-1-3-11-7-19-5-4-12(10)11/h1-5,7-9H,6H2,(H,22,24)(H,20,21,23) |
InChI Key |
MYLVKAPPYVXQKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(=O)NC3=C(C(=CS3)Cl)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.